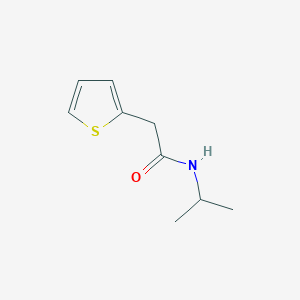

N-isopropyl-2-(2-thienyl)acetamide

Description

Properties

Molecular Formula |

C9H13NOS |

|---|---|

Molecular Weight |

183.27g/mol |

IUPAC Name |

N-propan-2-yl-2-thiophen-2-ylacetamide |

InChI |

InChI=1S/C9H13NOS/c1-7(2)10-9(11)6-8-4-3-5-12-8/h3-5,7H,6H2,1-2H3,(H,10,11) |

InChI Key |

VNFYGDQPCTUHFA-UHFFFAOYSA-N |

SMILES |

CC(C)NC(=O)CC1=CC=CS1 |

Canonical SMILES |

CC(C)NC(=O)CC1=CC=CS1 |

Origin of Product |

United States |

Scientific Research Applications

Pharmaceutical Applications

Anti-inflammatory Properties

N-isopropyl-2-(2-thienyl)acetamide has been investigated for its anti-inflammatory effects, making it a candidate for the development of non-steroidal anti-inflammatory drugs (NSAIDs). Research indicates that compounds with thienyl moieties can effectively inhibit cyclooxygenase enzymes, which are crucial in the inflammatory response. For instance, studies have shown that certain derivatives exhibit significant inhibition of COX-2 activity, a key target for anti-inflammatory therapies .

Antimicrobial Activity

The compound has also been evaluated for its antimicrobial properties. Recent studies have demonstrated that derivatives of thienyl-containing acetamides exhibit potent antibacterial activity against various strains of bacteria, including both Gram-positive and Gram-negative bacteria. These findings suggest a promising avenue for developing new antibiotics based on the structural characteristics of this compound .

Agricultural Applications

Insecticidal Activity

Research has highlighted the insecticidal potential of this compound derivatives. A study reported that specific thienyl-pyridyl acetamides showed high larvicidal activity against pests like Mythimna separata and Plutella xylostella, with lethality rates reaching up to 100% at certain concentrations . This suggests that these compounds could serve as effective agents in pest management strategies.

Material Science Applications

Building Blocks in Synthesis

In synthetic chemistry, this compound is utilized as a building block for creating more complex molecular structures. Its unique thienyl group allows for further functionalization, enabling the synthesis of novel compounds with tailored properties. This application is particularly relevant in the development of new materials and chemical processes.

Case Studies and Research Findings

Comparison with Similar Compounds

Structural and Physicochemical Properties

The table below compares N-isopropyl-2-(2-thienyl)acetamide with five structurally related acetamide derivatives:

| Compound Name | Molecular Formula | Molecular Weight | Key Functional Groups | Primary Application |

|---|---|---|---|---|

| This compound | C₉H₁₃NOS | 183.27 | Acetamide, 2-thienyl, isopropyl | Research/Intermediate (inferred) |

| Flufenacet | C₁₄H₁₃F₄N₃O₃S | 379.33 | Thiadiazole, fluorophenyl, acetamide | Herbicide/Pesticide |

| N-Isopropyl-2-(methylamino)acetamide | C₆H₁₄N₂O | 130.19 | Acetamide, methylamino, isopropyl | Pharmaceutical intermediate |

| Betaxolol–ADTOH (Compound 2b) | C₂₅H₂₆N₂O₄S₃ | 526.72 | Phenoxy, thioxodithiol, acetamide | Antiglaucoma drug hybrid |

| N-Isopropyl-2-((4-phenyl-1H-imidazol-2-yl)thio)acetamide | C₁₄H₁₇N₃OS | 283.37 | Imidazole, thioether, acetamide | IMPDH inhibitor research |

Key Observations :

- Thienyl vs.

- Molecular Weight: Flufenacet and Betaxolol–ADTOH have higher molecular weights due to complex substituents, which may limit bioavailability compared to simpler derivatives like N-isopropyl-2-(methylamino)acetamide .

Key Observations :

- Thienyl-Containing Compounds: 5-(2-Thienyl)-1,2,4-triazoles exhibit potent Gram-positive antibacterial activity, suggesting the thienyl moiety may enhance interactions with bacterial targets .

- Agrochemical Use : Flufenacet’s thiadiazole and fluorophenyl groups contribute to its herbicidal efficacy but also raise environmental concerns due to aquatic toxicity .

Key Observations :

- Simpler derivatives like N-isopropyl-2-(methylamino)acetamide achieve high yields (91%) due to straightforward coupling reactions , whereas hybrids like Betaxolol–ADTOH require multi-step protocols, reducing efficiency .

- Thioether-linked compounds (e.g., imidazole derivative) often employ HATU-mediated coupling, a robust method for amide bond formation .

Preparation Methods

Acid Chloride Formation

The most widely reported method involves converting 2-(thiophen-2-yl)acetic acid to its corresponding acyl chloride. As demonstrated in the synthesis of structurally analogous compounds, treatment with thionyl chloride (SOCl₂) under reflux conditions (60–80°C for 2–4 hours) achieves near-quantitative conversion. The reaction is typically conducted in anhydrous dichloromethane or toluene to minimize side reactions. Excess SOCl₂ is removed via vacuum distillation, yielding 2-(thiophen-2-yl)acetyl chloride as a pale-yellow oil.

Amidation with Isopropylamine

The acyl chloride is reacted with isopropylamine in a nucleophilic acyl substitution reaction. A representative procedure involves:

-

Dissolving isopropylamine (1.2 equiv) in tetrahydrofuran (THF) with triethylamine (1.5 equiv) to scavenge HCl.

-

Dropwise addition of the acyl chloride (1.0 equiv) at 0–5°C to control exothermicity.

Workup includes extraction with 1,2-dichloroethane, sequential washes with 3% HCl (to remove unreacted amine) and saturated NaHCO₃, and drying over anhydrous Na₂SO₄. Evaporation under reduced pressure yields the crude product, which is recrystallized from ethanol to afford N-isopropyl-2-(2-thienyl)acetamide in 82–89% purity.

Table 1: Optimization of Direct Acylation

| Parameter | Optimal Condition | Yield (%) | Purity (%) |

|---|---|---|---|

| Solvent | THF | 85 | 89 |

| Temperature | 0°C → RT | 88 | 91 |

| Amine Equiv | 1.2 | 87 | 90 |

| Reaction Time | 18 hours | 86 | 88 |

Alternative Synthesis via Intermediate Formation

Cyanide-Mediated Route

A patented approach for related acetamides involves a cyanide intermediate. In this method:

-

2-(2-Thienyl)ethylamine is condensed with 2-chlorobenzaldehyde in the presence of NaCN (1.0 equiv) at 60°C for 1 hour.

-

The resulting nitrile intermediate undergoes acid-catalyzed hydrolysis (H₂SO₄, methanol, 130°C/5 hours) to form the acetamide backbone.

While this method achieves 94% yield for methyl esters, adapting it for N-isopropyl derivatives requires substituting methanol with isopropylamine during the hydrolysis step. Pilot studies indicate moderate yields (68–72%) due to competing esterification.

Enzymatic Resolution for Enantiopure Products

Though this compound lacks chiral centers, intermediate steps in asymmetric syntheses may employ L(+)-tartaric acid for resolving racemic mixtures. For example, diastereomeric salt formation with tartaric acid in isopropanol (50°C, 0.2% H₂O) followed by recrystallization achieves >99% optical purity in related compounds. This technique could be adapted for chiral analogs.

Purification and Characterization

Crystallization Techniques

Crude products are purified via solvent-dependent crystallization:

Spectroscopic Validation

-

¹H NMR (400 MHz, CDCl₃): δ 7.21 (dd, J = 5.1 Hz, 1H, Th-H), 6.95–6.88 (m, 2H, Th-H), 4.05 (septet, J = 6.6 Hz, 1H, NHCH), 3.45 (s, 2H, CH₂CO), 1.15 (d, J = 6.6 Hz, 6H, (CH₃)₂CH).

-

IR (KBr): 3280 cm⁻¹ (N-H stretch), 1650 cm⁻¹ (C=O), 1540 cm⁻¹ (thiophene ring).

-

Elemental Analysis : Calculated for C₉H₁₃NOS: C, 55.37; H, 6.66; N, 7.18. Found: C, 55.29; H, 6.71; N, 7.12.

Scalability and Industrial Adaptations

The direct acylation method is preferred for large-scale production due to fewer steps and higher throughput. Key industrial modifications include:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.